molecular formula C2H6GeO B3343159 Dimethylgermanone CAS No. 5061-27-8

Dimethylgermanone

Cat. No.: B3343159
CAS No.: 5061-27-8
M. Wt: 118.7 g/mol
InChI Key: NORMVWSAUPLVTD-UHFFFAOYSA-N
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Description

Dimethylgermanone, with the chemical formula (CH₃)₂Ge=O, is an organogermanium compound characterized by a germanium-oxygen double bond. This compound is transient and highly reactive, making it challenging to isolate under standard conditions. It has been studied extensively using advanced spectroscopic techniques such as matrix isolation Fourier-transform infrared (FTIR) spectroscopy and gas-phase pyrolytic generation . Key research highlights include its generation via vacuum pyrolysis of precursor compounds and its identification through direct spectroscopic observation .

The Ge=O bond in this compound exhibits significant polarity and reactivity, distinguishing it from more stable silicon analogs (e.g., dimethylsiliconone).

Properties

IUPAC Name

dimethyl(oxo)germane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6GeO/c1-3(2)4/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORMVWSAUPLVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6GeO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198659
Record name Germane, dimethyloxo-
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URL https://comptox.epa.gov/dashboard/DTXSID60198659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5061-27-8
Record name Germane, dimethyloxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5061-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Germane, dimethyloxo-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061278
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Record name NSC269583
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269583
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Record name Germane, dimethyloxo-
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylgermanone can be synthesized through the flash vacuum co-pyrolysis of 3,3-dimethyl-6-oxa-3-germabicyclo[3,1,0]hexane with various trapping reagents . This method involves the thermal decomposition of the precursor compound in the presence of trapping reagents, leading to the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves organometallic chemistry techniques, which may include the use of germanium tetrachloride and organic reagents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: Dimethylgermanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethylgermanone has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethylgermanone exerts its effects involves its ability to participate in insertion reactions and form stable adducts with silicon-oxygen and silicon-chlorine bonds . The molecular targets and pathways involved are primarily related to its reactivity with these bonds, which can influence the properties of the resulting compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethylgermanone belongs to a family of organogermanium compounds. Below is a comparative analysis with structurally or functionally related compounds:

Diphenylgermane ((C₆H₅)₂GeH₂)

  • Structure : Features two phenyl groups and two hydride ligands on germanium.
  • Stability: More stable than this compound due to the absence of a reactive Ge=O bond.
  • Applications : Used as a precursor in organic synthesis and materials science .

Tetrabutylgermane (C₁₆H₃₆Ge)

  • Structure : A fully substituted germanium compound with four butyl groups.
  • Stability: Highly stable and non-reactive under ambient conditions.
  • Applications : Employed in industrial processes and as a reference standard in spectroscopic studies .

Ge-132 (Carboxyethyl Germanium Sesquioxide)

  • Structure : (O₃GeCH₂CH₂CO₂H)₂O₃.
  • Biological Activity: Exhibits antitumor and immunomodulatory properties, unlike this compound, which lacks direct biological activity due to its instability .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Bond/Feature Stability
This compound (CH₃)₂Ge=O 134.70 Ge=O double bond Transient
Diphenylgermane (C₆H₅)₂GeH₂ 274.90 Ge-H bonds Stable
Tetrabutylgermane C₁₆H₃₆Ge 301.10 Fully substituted Ge Highly stable
Ge-132 C₆H₁₀Ge₂O₇ 339.92 Ge-O-Ge framework Moderately stable

Table 2: Key Research Findings

Compound Synthesis Method Key Observations Reference
This compound Vacuum pyrolysis of precursors Ge=O bond confirmed via FTIR spectroscopy Organometallics 1998
Ge-132 Hydrolysis of organogermanium Antitumor activity in murine models Cancer Chemother. 1979
Diphenylgermane Grignard reagent synthesis Used in semiconductor material synthesis

Research Findings and Discussion

  • Reactivity of Ge=O Bond: this compound’s Ge=O bond is more reactive than analogous Si=O bonds due to germanium’s larger atomic radius and lower electronegativity. This reactivity limits its isolation but enables unique reaction pathways in organometallic synthesis .
  • Biological Relevance: Unlike Ge-132, which has demonstrated antitumor effects, this compound’s instability precludes direct therapeutic use.
  • Industrial Applications: Stable organogermanium compounds like tetrabutylgermane are preferred for industrial applications, whereas this compound remains a laboratory curiosity .

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